
Benzyl-PEG24-MS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG24-MS is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by harnessing the ubiquitin-proteasome system within cells . This compound plays a crucial role in connecting two ligands: one for an E3 ubiquitin ligase and the other for the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG24-MS is synthesized through a series of chemical reactions involving the attachment of benzyl groups to a PEG chain. The process typically involves the use of methanesulfonyl chloride (MsCl) to introduce the methanesulfonate (MS) group . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG24-MS undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include benzyl-substituted derivatives.
Oxidation: Products include benzaldehyde and benzoic acid.
Scientific Research Applications
Benzyl-PEG24-MS has a wide range of applications in scientific research:
Mechanism of Action
Benzyl-PEG24-MS functions as a linker in PROTACs, connecting two ligands: one for an E3 ubiquitin ligase and the other for the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
- Benzyl-PEG4-MS
- Benzyl-PEG8-MS
- Benzyl-PEG12-MS
Uniqueness
Benzyl-PEG24-MS is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This makes it particularly useful in the synthesis of PROTACs that require longer linkers for optimal activity .
Properties
Molecular Formula |
C56H106O27S |
|---|---|
Molecular Weight |
1243.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C56H106O27S/c1-84(57,58)83-54-53-81-50-49-79-46-45-77-42-41-75-38-37-73-34-33-71-30-29-69-26-25-67-22-21-65-18-17-63-14-13-61-10-9-59-7-8-60-11-12-62-15-16-64-19-20-66-23-24-68-27-28-70-31-32-72-35-36-74-39-40-76-43-44-78-47-48-80-51-52-82-55-56-5-3-2-4-6-56/h2-6H,7-55H2,1H3 |
InChI Key |
KFCPWRAKZBOYJM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


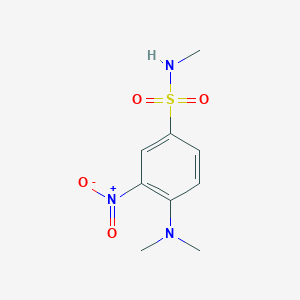
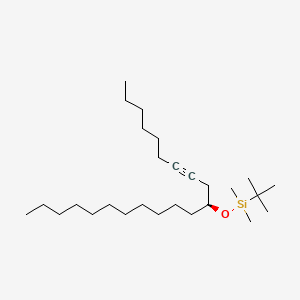

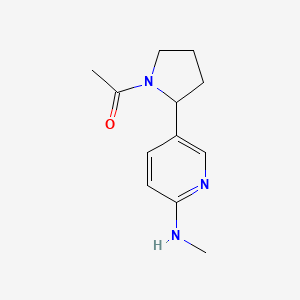



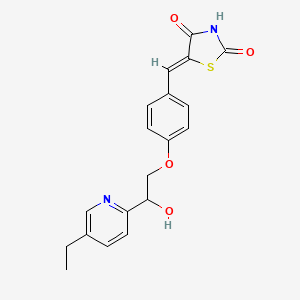
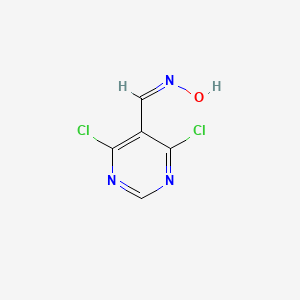
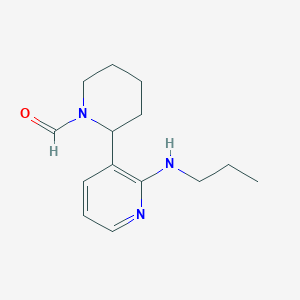
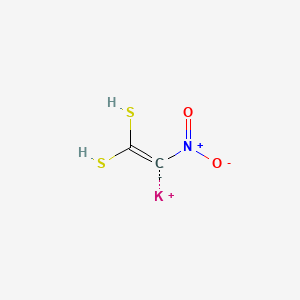
![2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)-](/img/structure/B11826278.png)
![1-[(1S,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11826285.png)
![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11826302.png)
